

# Application Note: Nitration of 1-Methyl-1H-Pyrazole-5-Carbonitrile

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## Compound of Interest

Compound Name: *1-methyl-4-nitro-1H-pyrazole-5-carbonitrile*

CAS No.: 42110-73-6

Cat. No.: B3328118

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## Abstract & Scope

This application note details the procedure for the electrophilic aromatic nitration of 1-methyl-1H-pyrazole-5-carbonitrile (CAS: 66121-72-0) to produce **1-methyl-4-nitro-1H-pyrazole-5-carbonitrile** (CAS: 42110-73-6).

This transformation is a critical step in the synthesis of high-energy density materials (HEDMs) and pharmaceutical scaffolds (e.g., JAK/kinase inhibitors). The presence of the electron-withdrawing nitrile group at the C5 position significantly deactivates the pyrazole ring, requiring optimized "mixed acid" conditions to effect nitration at the C4 position while managing the safety risks associated with exothermic runaway reactions and energetic products.

## Chemical Context & Mechanism[1][2][3][4][5]

### Regioselectivity

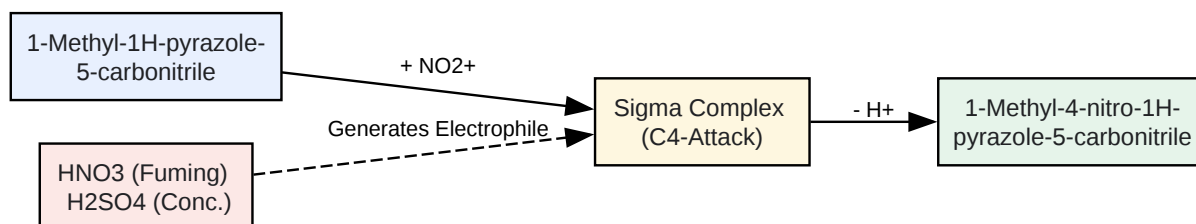
The pyrazole ring is an electron-rich heterocycle that typically undergoes electrophilic substitution at the C4 position.

- **Electronic Effects:** The N1-methyl group acts as a weak activator (+I effect). However, the C5-nitrile group is a strong deactivator (-M, -I effects).
- **Directing Logic:** Despite the deactivation from the nitrile, the C4 position remains the most nucleophilic site. The C3 position is less favorable due to its proximity to the pyridine-like nitrogen (N2), which becomes protonated in strong acid, further deactivating the adjacent carbon.
- **Outcome:** The reaction yields the 4-nitro derivative almost exclusively.[1]

## Reaction Scheme

The mechanism involves the generation of the nitronium ion (

) from fuming nitric acid and concentrated sulfuric acid, followed by formation of a sigma complex at C4 and re-aromatization.



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Figure 1: Reaction pathway for the C4-nitration of 1-methyl-1H-pyrazole-5-carbonitrile.

## Safety Assessment (Critical)

**WARNING:** This protocol involves the synthesis of a nitro-substituted heterocycle.[2][3] Nitro-pyrazoles are potential energetic materials.

Hazard Class	Description	Mitigation Strategy
Exothermic Reaction	Nitration releases significant heat.	Strict temperature control (<10°C during addition). Dropwise addition of .
Energetic Product	Poly-nitro or cyano-nitro pyrazoles can be shock-sensitive.	Do not scrape solids aggressively. Avoid concentrating to dryness with heat.
Corrosive Reagents	Fuming and Conc.[4]  cause severe burns.	Use butyl rubber gloves, face shield, and work in a fume hood.
Runaway Potential	Induction periods can lead to sudden exotherms.	Monitor internal temperature continuously. Have an ice bath ready for emergency quenching.

## Experimental Protocol

### Materials & Reagents[7]

- Substrate: 1-Methyl-1H-pyrazole-5-carbonitrile (1.0 eq, Purity >97%).
- Solvent/Catalyst: Sulfuric Acid, Conc. (H<sub>2</sub>SO<sub>4</sub>, 98%).
- Reagent: Nitric Acid, Fuming (HNO<sub>3</sub>, >90% or d=1.5).
- Quench: Crushed Ice / Deionized Water.

### Step-by-Step Methodology

#### Step 1: Preparation of the Reaction Matrix

- Equip a 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and a pressure-equalizing addition funnel.

- Place the flask in an ice/salt bath and cool to 0°C.
- Add Concentrated  
  
(10 volumes relative to substrate weight, e.g., 10 mL per 1 g substrate).
- Add the 1-Methyl-1H-pyrazole-5-carbonitrile (1.0 eq) portion-wise to the acid.
  - Note: Ensure the internal temperature does not rise above 10°C during dissolution. The substrate may protonate, releasing heat.

## Step 2: Nitration[5][6]

- Charge the addition funnel with Fuming  
  
(1.5 to 2.0 eq).
- Add the nitric acid dropwise to the sulfuric acid solution.
  - Critical Control: Maintain internal temperature 0–5°C. If temp spikes, stop addition immediately.
- Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.
- Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).
- Optional: If TLC/LCMS indicates incomplete conversion after 2 hours, heat gently to 45–50°C for 1 hour. (The nitrile group deactivates the ring, often requiring thermal energy to drive the reaction to completion).

## Step 3: Quenching & Isolation

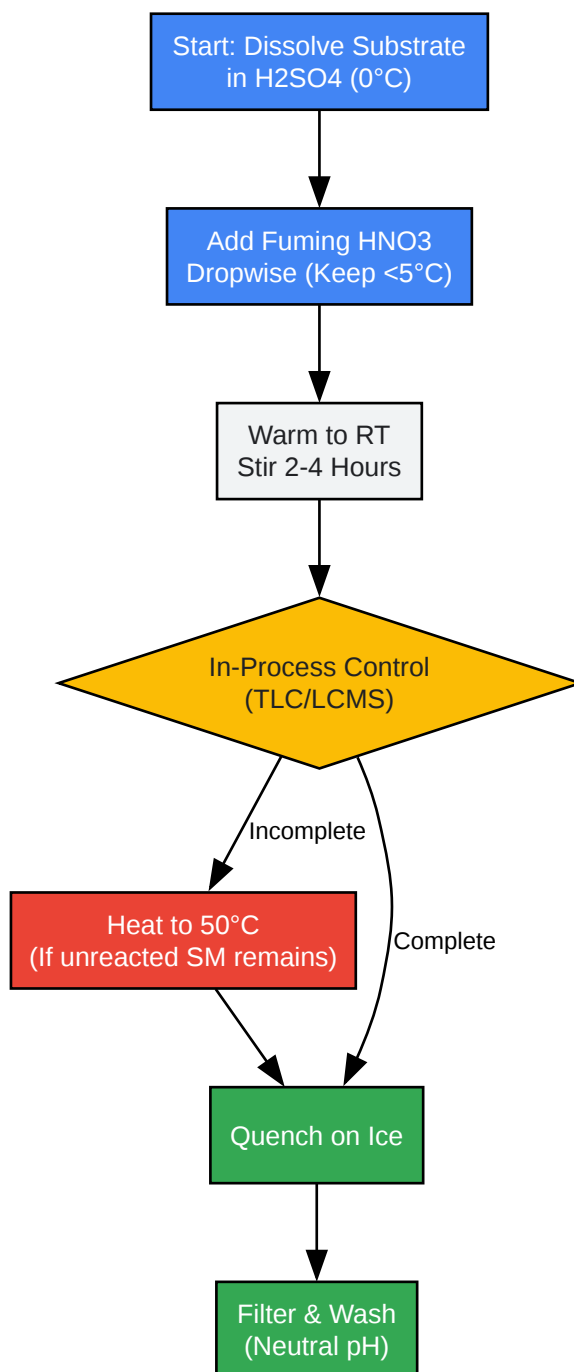
- Prepare a beaker containing crushed ice (approx. 50g per 1g substrate).
- Slowly pour the reaction mixture onto the stirring ice.
  - Observation: A white to pale-yellow precipitate should form immediately.
- Stir the aqueous suspension for 30 minutes to ensure all acid is diluted and the product fully precipitates.

- Filter the solid using a sintered glass funnel (vacuum filtration).[2]
- Wash the filter cake copiously with cold water until the filtrate is neutral (pH ~7).

### Step 4: Purification

- Dry the solid in a vacuum oven at 40°C (Do not exceed 50°C due to energetic stability concerns).
- Recrystallization: If purity is <95%, recrystallize from Ethanol/Water or Isopropanol.
  - Note: Avoid Acetone or reactive solvents if the product is intended for further energetic material synthesis.

## Process Workflow & Decision Logic



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Figure 2: Operational workflow with decision gates for reaction monitoring.

## Characterization & Expected Data

To validate the synthesis, compare the isolated product against the following expected analytical data.

Parameter	Expected Value	Notes
Appearance	White to pale yellow solid	Darkening indicates decomposition/impurities.
Melting Point	107–110°C	Sharp range indicates high purity.
MS (ESI+)	[M+H] <sup>+</sup> = 153.04	Molecular Weight: 152.09 g/mol .
<sup>1</sup> H NMR	Singlet ~4.0 ppm (3H, N-Me) Singlet ~8.2-8.5 ppm (1H, C3-H)	The C4 proton disappears. The C3 proton shifts downfield due to the adjacent nitro group.
IR Spectroscopy	~2240 cm <sup>-1</sup> (CN stretch) ~1530, 1350 cm <sup>-1</sup> (NO <sub>2</sub> stretch)	Distinctive nitrile and nitro bands.

Note on NMR: In the starting material (1-methyl-1H-pyrazole-5-carbonitrile), you would see two aromatic doublets (C3-H and C4-H). In the product, the C4-H signal is lost, leaving only the C3-H singlet.

## Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	Product solubility in acid/water.	Ensure the quench volume is sufficient to force precipitation. If no solid forms, extract the aqueous quench with Ethyl Acetate (3x).
Incomplete Reaction	Deactivation by CN group too strong.	Increase temperature to 50°C or use a larger excess of HNO <sub>3</sub> (up to 3 eq).
Oiling Out	Impurities or insufficient cooling during quench.	Scratch the flask wall with a glass rod to induce crystallization. Recrystallize from EtOH.
Red Fumes	Decomposition / NO <sub>x</sub> release.	Reaction temp too high. Cool immediately. Ensure HNO <sub>3</sub> is added slowly.

## References

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